molecular formula C8H11NO2 B13457168 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

Cat. No.: B13457168
M. Wt: 153.18 g/mol
InChI Key: CBPPEGUJUIELBA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their unique three-dimensional shapes, which make them valuable in the development of bio-active compounds. The compound’s unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and modular approaches can be scaled up for industrial applications. The use of photochemistry in industrial settings allows for the production of large quantities of the compound with high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde include other bicyclo[2.1.1]hexane derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable tool in various fields of research and industry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5,5-dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-8(2)5-3-6(8)9(4-10)7(5)11/h4-6H,3H2,1-2H3

InChI Key

CBPPEGUJUIELBA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1N(C2=O)C=O)C

Origin of Product

United States

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